HMBOA hexose
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-methyl-2-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)7(8(10)11)9(3,4)5/h6-7H,1-5H3 |
InChI Key |
REWYJJRDEOKNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)[O-])[N+](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between HMBOA hexose and related compounds:
Key Differences
Substituent Groups: this compound has a single methoxy group at the C4 position, while HDMBOA contains an additional methoxy group at C7, enhancing its bioactivity but reducing stability . Phenolic acid hexoses (e.g., vanillic acid hexose) lack the benzoxazinone ring, instead featuring phenolic acid aglycones linked to hexose, which confers distinct antioxidant properties .
Biological Roles :
- This compound is primarily a storage form for defense compounds, whereas HDMBOA acts as a direct toxin .
- Trigalloyl hexose and ellagitannins function as hydrolyzable tannins, inhibiting pathogens through protein binding, unlike this compound’s role in signaling and detoxification .
Metabolic Pathways: this compound is synthesized via glycosylation, while trigalloyl hexose involves esterification of gallic acid to hexose . Degradation of this compound releases reactive HMBOA, whereas phenolic acid hexoses release antioxidants like vanillic acid .
Analytical Signatures: this compound can be distinguished from other hexose conjugates using HRMS/MS, with fragmentation patterns showing neutral losses of 162.054 Da (hexose) and characteristic benzoxazinone ions (e.g., m/z 178.05 for HMBOA aglycone) . In contrast, phenolic acid hexoses fragment to yield phenolic acid ions (e.g., m/z 168.04 for vanillic acid) .
Functional Overlaps
- Both this compound and trigalloyl hexose accumulate in response to microbial colonization, though in different plant organs (roots vs. leaves) .
Research Implications and Gaps
- Transport Mechanisms : While yeast hexose transporters (e.g., Hxt family) are well-studied , the uptake of this compound in plants remains uncharacterized.
- Evolutionary Context : The preference for hexose over pentose in HMBOA glycosylation may reflect enzymatic specificity or stability advantages, as seen in nucleic acid evolution .
Q & A
Q. Table 1: Comparison of Hexose Detection Methods
| Method | Sensitivity | Limitations | Key Study |
|---|---|---|---|
| Phenol-sulfuric assay | Moderate | Underestimates hexose content | Matthewson, 2023 |
| MRM-MS | High | Requires specialized equipment | Cell-Type Resolved Atlas Study |
How do regulatory pathways like Snf1p/Hxk2p/Mig1p influence this compound transport and metabolism in yeast?
Answer:
- Transcriptional regulation : The Snf1p kinase pathway modulates hexose transporter (HXT) expression. For instance, SNF1 deletion reduces HXT2 transcription, while HXK2 deletion increases it under high glucose .
- Functional implications : Multivariate data analysis (e.g., PCA) reveals clustering patterns in transporter expression, highlighting strain-specific regulatory divergence (e.g., BY4741 vs. BY4742) .
- Experimental design : Use knockout strains and RNA-seq to map transporter expression dynamics under varying glucose concentrations.
What experimental strategies address contradictions in hexose quantification across studies?
Answer:
- Source of discrepancies : Assay specificity (e.g., phenol-sulfuric acid detects all hexoses vs. MSA targeting specific monosaccharides) .
- Resolution :
How can researchers optimize kinetic models for this compound transport in fermentation studies?
Answer:
- Parameter identifiability : Simplify models to address high correlation between parameters (e.g., Vmax,H and ks,H in hexose transport). Use Bayesian optimization to refine confidence intervals .
- Data integration : Incorporate in vitro transporter kinetics (e.g., Km values) and in vivo metabolic flux data. For example, Pizarro et al. (2007) combined transporter concentrations with kinetic profiles for S. cerevisiae .
- Validation : Compare model predictions against time-resolved hexose consumption and ethanol production .
What evolutionary principles explain the preference for pentose over hexose sugars in nucleic acids?
Answer:
- Prebiotic synthesis : Hexoses (e.g., glucopyranosyl) form under formaldehyde-free conditions, but pentoses dominate with formaldehyde, suggesting comparable preformation potential .
- Functional superiority : Pentose nucleic acids exhibit superior base-pairing and structural stability. Experimental homo-DNA models show constrained helical flexibility compared to natural DNA .
- Methodological insight : Synthesize hexose nucleic acid analogs and compare their pairing properties via X-ray crystallography or NMR.
How do hexose sensing systems in plants inform this compound signaling in other organisms?
Answer:
- Divergent mechanisms : Plants use hexokinase-dependent and -independent pathways for hexose sensing, while yeast relies on transporter-mediated signaling .
- Cross-disciplinary approach : Apply plant sugar-signaling frameworks (e.g., SNF1 kinase homologs) to study this compound in microbial systems. For example, ABA/ethylene pathways in plants may parallel stress-responsive hexose utilization in fungi .
What are the challenges in correlating hexose transporter mRNA levels with functional activity in tissues like the liver?
Answer:
- Discrepancy : Liver exhibits high hexose transport activity despite low transporter mRNA, suggesting post-translational regulation or alternate carriers (e.g., GLUT1 vs. liver-specific isoforms) .
- Strategies :
How can researchers design diets to study this compound partitioning and its impact on metabolic byproducts like methane?
Answer:
- In vitro screening : Test carbohydrate sources (e.g., cellulose vs. starch) for hexose release efficiency using dilute acid hydrolysis .
- In vivo validation : Use isotopically labeled hexoses to trace metabolic flux and methane output. Prioritize substrates with high hexose-to-fermentation product ratios .
Q. Key Takeaways :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
